REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[C:4]2[C:8](=[CH:9][C:10]=1[O:11]C)[C:7](=[O:13])[O:6][C:5]2=[O:14].[Cl-].[Al+3].[Cl-].[Cl-].N1C=CC=CC=1>C(OCC)(=O)C>[OH:1][C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[C:4]2[C:8](=[CH:9][C:10]=1[OH:11])[C:7](=[O:13])[O:6][C:5]2=[O:14] |f:1.2.3.4|
|
Name
|
5-Hydroxy-6-methoxy-4-nitro-isobenzofuran-1,3-dione
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
OC=1C(=C2C(OC(C2=CC1OC)=O)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
155 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (0.5 ml) and conc. HCl (0.5 ml) at 60° C
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate and water was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The remainder was mixed with brine (2 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted two times with ethyl acetate (15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with diethyl ether
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C(=C2C(OC(C2=CC1O)=O)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |